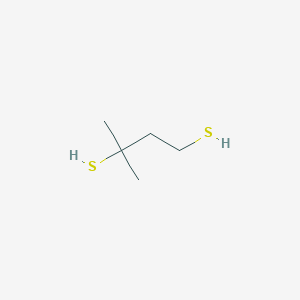

3-Methyl-1,3-butanedithiol

Description

Contextualization within Alkanedithiol Chemistry

Alkanedithiols are aliphatic hydrocarbons containing two thiol (-SH) functional groups. These compounds are the sulfur analogues of diols and exhibit distinct chemical reactivity. The study of alkanedithiols is a significant area of research, particularly in surface chemistry and materials science. For instance, alkanedithiols are known to form self-assembled monolayers (SAMs) on metal surfaces, such as gold. rsc.orgrsc.org The two thiol groups allow for the possibility of binding to the surface at one or both ends, creating loops or bridges, which differentiates their behavior from that of alkanethiols. worldscientific.com

The chemistry of dithiols is diverse. For example, 1,8-octanedithiol (B75322) has been studied in comparison to 1-octanethiol (B94742) to understand the kinetics of SAM formation, revealing that the adsorption process follows a two-step model and is largely controlled by diffusion. worldscientific.com Shorter chain dithiols, such as 1,3-butanedithiol (B1597265) and 2,3-butanedithiol (B1332177), are also subjects of study, with applications ranging from flavor chemistry to their use as building blocks in organic synthesis and as ligands in coordination chemistry. nih.govwiley.commolbase.comwiley.com 3-Methyl-1,3-butanedithiol, as a five-carbon dithiol, fits within this class of compounds, possessing both a primary and a tertiary thiol group, a structural feature that suggests a unique reactivity profile compared to linear dithiols like pentane-1,5-dithiol. chemspider.com

Structural Characteristics and Isomeric Considerations of this compound

The defining structural features of this compound are derived from its molecular formula, C5H12S2. nih.gov Its IUPAC name, 3-methylbutane-1,3-dithiol, specifies a four-carbon butane (B89635) chain with a thiol group at position 1 and a second thiol group at position 3. nih.gov Additionally, a methyl group is attached to the third carbon atom. This arrangement results in one primary thiol (-CH2SH) and one tertiary thiol (-C(CH3)SH), which are expected to have different acidities and reactivities. The presence of a chiral center at the third carbon atom means that this compound can exist as a pair of enantiomers (R- and S-isomers), although it is often supplied as a racemic mixture.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H12S2 nih.gov |

| IUPAC Name | 3-methylbutane-1,3-dithiol nih.gov |

| Molecular Weight | 136.3 g/mol nih.gov |

| CAS Number | 98139-71-0 nih.gov |

| Chirality | Achiral fda.gov |

| Stereocenters | 0 / 0 fda.govncats.io |

This data is compiled from multiple sources for accuracy. nih.govfda.govncats.io

The molecular formula C5H12S2 allows for numerous structural isomers, which are compounds with the same molecular formula but different atomic arrangements. These isomers can be categorized based on the carbon skeleton (pentane, isopentane, or neopentane (B1206597) frameworks) and the positions of the two thiol groups. doubtnut.comquora.com this compound is an isomer with a branched, isopentane-like carbon backbone.

Table 2: Examples of Structural Isomers of C5H12S2

| Isomer Name | Carbon Skeleton | Thiol Group Positions |

|---|---|---|

| Pentane-1,2-dithiol | n-Pentane | Primary, Secondary |

| Pentane-1,5-dithiol | n-Pentane | Primary, Primary |

| 2-Methylbutane-1,4-dithiol | Isopentane | Primary, Primary |

| 3-Methylbutane-1,2-dithiol | Isopentane | Primary, Secondary |

| 2,2-Dimethylpropane-1,3-dithiol | Neopentane | Primary, Primary |

| This compound | Isopentane | Primary, Tertiary |

Significance of Thiol Functionalities in Contemporary Chemical Research

The thiol group, also known as a sulfhydryl group (-SH), is a highly versatile functional group in chemistry. creative-proteomics.comtutorchase.com Thiols are sulfur analogues of alcohols but are generally more acidic. tutorchase.com The sulfur atom's lower electronegativity and larger size compared to oxygen make the thiol proton more easily ionizable, forming a highly nucleophilic thiolate anion. tutorchase.comnih.gov This high nucleophilicity allows thiols to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions, which are fundamental in organic synthesis. creative-proteomics.com

One of the most significant reactions of thiols is their oxidation to form disulfide bonds (-S-S-). tutorchase.comebsco.com This reversible reaction is critical in biochemistry, where disulfide bridges formed between cysteine residues stabilize the tertiary and quaternary structures of proteins. creative-proteomics.comnih.gov The redox activity of the thiol group is central to its biological role, participating in cellular signaling, enzymatic catalysis, and acting as an antioxidant by scavenging reactive oxygen species. nih.govnih.gov

In materials science and nanotechnology, the strong affinity of thiols for certain metals, particularly gold, is exploited to create well-ordered self-assembled monolayers (SAMs). rsc.orgcreative-proteomics.com These monolayers can modify surface properties for applications in sensors, electronics, and biocompatible coatings. Furthermore, the unique reactivity of thiols makes them essential in the synthesis of pharmaceuticals and agrochemicals. creative-proteomics.comyoutube.com The presence of two thiol groups in a molecule like this compound amplifies this chemical potential, enabling it to act as a bidentate ligand for metal chelation, a cross-linking agent in polymer synthesis, or a precursor for sulfur-containing heterocyclic compounds. nih.gov

Overview of Current Research Gaps and Prospective Investigations for this compound

Despite the established importance of dithiols, the research landscape for this compound specifically appears to be underdeveloped. A survey of current literature reveals a notable lack of in-depth studies focused on its synthesis, reactivity, and application. This presents several opportunities for prospective investigations.

Future Research Directions:

Stereoselective Synthesis: Given that this compound is chiral, developing stereoselective synthetic routes to obtain the pure R- and S-enantiomers would be a valuable pursuit. This would enable the investigation of stereochemistry on its chemical and biological activities, a common practice for chiral molecules in medicinal chemistry and materials science.

Reactivity and Mechanistic Studies: A detailed investigation into the differential reactivity of the primary and tertiary thiol groups is warranted. Understanding the kinetics and thermodynamics of their respective reactions (e.g., deprotonation, oxidation, alkylation) would provide a fundamental basis for its controlled use in chemical synthesis.

Coordination Chemistry: The ability of dithiols to act as chelating agents for metal ions is well-known. nih.gov Research into the coordination complexes of this compound with various transition metals could lead to new catalysts, metal-organic frameworks (MOFs), or sensors. The specific geometry imposed by its branched structure could result in complexes with unique properties.

Materials Science Applications: The use of dithiols in enhancing the performance and stability of perovskite solar cells has recently been reported. researchgate.net Investigating whether this compound can serve as an effective passivating agent for perovskite films, potentially elongating carrier lifetime, represents a promising research avenue. Its branched structure might offer different surface packing and interaction compared to linear dithiols.

Hydrogen Sulfide (B99878) Donor Potential: Geminal dithiols (where both thiol groups are on the same carbon) have been explored as controllable hydrogen sulfide (H2S) donors, which are valuable tools for studying H2S signaling in biology. acs.org Although this compound is not a gem-dithiol, its 1,3-dithiol structure could be investigated for similar H2S-releasing capabilities under specific triggers, opening up potential applications in chemical biology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

98139-71-0 |

|---|---|

Molecular Formula |

C5H12S2 |

Molecular Weight |

136.3 g/mol |

IUPAC Name |

3-methylbutane-1,3-dithiol |

InChI |

InChI=1S/C5H12S2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 |

InChI Key |

PZUUQOXIIQTQEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCS)S |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of 3 Methyl 1,3 Butanedithiol

Established Synthetic Routes for Dithiols: Adaptations and Optimizations for 3-Methyl-1,3-butanedithiol

Established methods for the synthesis of dithiols can be adapted and optimized for the specific preparation of this compound. Two primary approaches are considered here: the conversion of the corresponding diol and the reaction of a suitable ketone with a source of sulfur.

Conversion from 3-Methyl-1,3-butanediol:

A common and effective method for the synthesis of dithiols is the conversion of the corresponding diols. In this case, 3-Methyl-1,3-butanediol serves as the readily available starting material. The conversion of alcohols to thiols can be achieved through various reagents. A prominent method involves the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to replace the hydroxyl groups with thiol groups.

Another approach is the two-step process involving the conversion of the diol to a dihalide or a disulfonate (e.g., ditosylate or dimesylate), followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea. The latter is often preferred as it forms a stable isothiouronium salt intermediate, which can then be hydrolyzed to yield the dithiol.

Table 1: Comparison of Reagents for Diol to Dithiol Conversion

| Reagent/Method | Advantages | Disadvantages |

| Lawesson's Reagent/P₄S₁₀ | Direct conversion in a single step. | Often requires high temperatures; can lead to side products. |

| Dihalide/Disulfonate + NaSH | Milder conditions, good yields. | Two-step process; NaSH can be challenging to handle. |

| Dihalide/Disulfonate + Thiourea | Formation of stable intermediate, high purity of the final product. | Two-step process; hydrolysis of the intermediate is required. |

Reaction of a Ketone Precursor:

An alternative strategy involves the reaction of a suitable ketone precursor with hydrogen sulfide (B99878) (H₂S) in the presence of an acid catalyst. For this compound, the starting material would be 4-mercapto-4-methyl-2-pentanone. The geminal diol, formed by the hydration of the ketone, can be converted to a gem-dithiol. rsc.org However, the synthesis of the starting mercapto-ketone can be complex. A more direct, albeit challenging, approach would be the direct thionation of a corresponding diketone, though this often leads to a mixture of products.

Development of Novel Stereoselective Synthesis Strategies for this compound Enantiomers

The development of stereoselective methods for the synthesis of chiral thiols is an area of significant interest. For this compound, the chirality arises from the stereocenter at the C3 position. A logical and effective strategy to obtain enantiomerically pure this compound is to start from a chiral precursor.

A promising approach involves the stereoselective synthesis of the corresponding chiral 3-Methyl-1,3-butanediol. Asymmetric reduction of a β-hydroxy ketone precursor, such as 4-hydroxy-4-methyl-2-pentanone, using chiral reducing agents or enzymatic methods can provide the chiral diol with high enantiomeric excess. beilstein-journals.org Once the chiral diol is obtained, it can be converted to the desired chiral dithiol using the methods described in the previous section, ensuring the retention or inversion of configuration depending on the chosen reaction pathway.

Table 2: Potential Stereoselective Routes to this compound

| Chiral Precursor | Method for Stereoselective Synthesis | Subsequent Conversion to Dithiol |

| Chiral 3-Methyl-1,3-butanediol | Asymmetric reduction of 4-hydroxy-4-methyl-2-pentanone. | Conversion of hydroxyl groups to thiol groups. |

| Chiral β-mercapto ester | Asymmetric conjugate addition of a thiol to an α,β-unsaturated ester. | Reduction of the ester and subsequent conversion of the hydroxyl group. |

The asymmetric synthesis of tertiary thiols presents a significant challenge due to the steric hindrance around the quaternary carbon. nih.govrsc.org However, recent advances in catalysis have opened new avenues for the enantioselective construction of such molecules.

Catalyst Design and Reaction Condition Optimization for Efficient this compound Production

The efficiency of the synthesis of this compound is highly dependent on the choice of catalysts and the optimization of reaction conditions.

For the Conversion of 3-Methyl-1,3-butanediol:

When converting the diol to a dihalide or disulfonate, the choice of base and solvent is critical to ensure complete reaction and minimize side reactions like elimination. For the subsequent nucleophilic substitution with a sulfur source, phase-transfer catalysts can be employed to enhance the reaction rate and yield, especially when dealing with heterogeneous reaction mixtures.

For the Stereoselective Synthesis:

In the stereoselective synthesis of the chiral diol precursor, the design of the chiral catalyst is paramount. For asymmetric reductions, catalysts based on transition metals like ruthenium, rhodium, or iridium with chiral ligands are commonly used. Biocatalysts, such as enzymes (e.g., dehydrogenases), offer high enantioselectivity under mild reaction conditions. beilstein-journals.org

Table 3: Catalyst and Condition Considerations

| Synthetic Step | Catalyst Type | Key Reaction Conditions to Optimize |

| Diol to Dihalide/Disulfonate | N/A (Stoichiometric reagents) | Temperature, solvent, base concentration. |

| Nucleophilic Substitution | Phase-transfer catalyst | Solvent, temperature, concentration of sulfur nucleophile. |

| Asymmetric Reduction | Chiral metal complex or enzyme | Temperature, pressure (for hydrogenation), pH (for enzymes), substrate-to-catalyst ratio. |

The optimization of reaction conditions such as temperature, pressure, solvent, and reactant stoichiometry is crucial to maximize the yield and purity of this compound while minimizing the formation of byproducts.

Solid-Phase Synthesis Approaches for Thiol and Dithiol Derivatives

Solid-phase synthesis offers several advantages, including ease of purification and the potential for automation, making it an attractive strategy for the preparation of small molecules, including thiols and dithiols. chimia.chdtu.dknih.gov

A plausible solid-phase synthesis of this compound could involve the following steps:

Attachment to a Solid Support: A suitable starting material, for instance, a protected form of 4-hydroxy-4-methyl-2-pentenoic acid, could be attached to a solid support resin via an ester linkage.

On-Resin Chemical Transformations: The functional groups on the resin-bound molecule can be manipulated in a stepwise manner. This could involve the reduction of the ketone and the double bond, followed by the conversion of the hydroxyl groups to thiol groups using the methods described previously.

Cleavage from the Solid Support: Once the desired this compound structure is assembled on the resin, it can be cleaved from the solid support using specific reagents that break the linker, releasing the final product into the solution.

This approach allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin at each step. While solid-phase synthesis is well-established for peptides and oligonucleotides, its application to small, non-polymeric molecules like dithiols is an expanding area of research.

Spectroscopic and Structural Characterization of 3 Methyl 1,3 Butanedithiol

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are quantized and characteristic of the bond type and its environment.

In the case of 3-Methyl-1,3-butanedithiol, the most prominent features in its IR and Raman spectra would arise from the thiol (S-H) and alkane (C-H, C-C, C-S) moieties. The S-H stretching vibration typically appears as a weak but sharp absorption band in the infrared spectrum around 2550-2600 cm⁻¹. rsc.org The C-S stretching vibration is observed in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.org Raman spectroscopy is particularly sensitive to the C-S and S-S bonds, often yielding stronger signals for these groups than IR spectroscopy. rsc.org

The aliphatic portions of the molecule give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (scissoring, rocking, wagging) between 1350 and 1470 cm⁻¹. The presence of a tertiary carbon bonded to two methyl groups would also result in characteristic bending modes.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| S-H (Thiol) | Stretching | 2550 - 2600 | Weak, Sharp | Medium |

| C-H (sp³) | Stretching | 2850 - 2975 | Strong | Strong |

| C-H (CH₂, CH₃) | Bending | 1350 - 1470 | Medium | Medium |

| C-S | Stretching | 600 - 800 | Medium | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectroscopy For this compound, five distinct proton signals are predicted.

The two equivalent methyl groups (C(CH₃)₂) attached to the tertiary carbon are chemically identical and would produce a single, sharp signal.

The methylene (B1212753) group adjacent to the tertiary thiol (-C(SH)CH₂-) would appear as a distinct signal.

The methylene group adjacent to the primary thiol (-CH₂SH) would be another unique signal.

The proton of the primary thiol group (-CH₂SH) would appear as a signal whose coupling can sometimes be broadened by chemical exchange.

The proton of the tertiary thiol group (-C(CH₃)₂SH) would be the fifth signal.

The chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms, leading to a downfield shift for protons on carbons bonded to sulfur.

¹³C NMR Spectroscopy The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule:

The two equivalent methyl carbons.

The tertiary carbon bonded to the sulfur and two methyl groups.

The methylene carbon adjacent to the tertiary carbon.

The methylene carbon bonded to the primary thiol group.

Table 2: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂SH | ~ 1.3 - 1.5 | Singlet (s) | 6H |

| -C(SH)CH₂- | ~ 1.9 - 2.1 | Triplet (t) | 2H |

| -CH₂SH | ~ 2.6 - 2.8 | Triplet (t) | 2H |

| -CH₂SH | ~ 1.3 - 1.6 | Triplet (t) | 1H |

Table 3: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂SH | ~ 25 - 30 |

| -C(CH₃)₂SH | ~ 45 - 50 |

| -C(SH)CH₂- | ~ 40 - 45 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Identification

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₅H₁₂S₂. The calculated monoisotopic mass is 136.03804 Da. nih.gov

Upon ionization in a mass spectrometer (typically by electron impact), the molecular ion (M⁺˙) is formed and can undergo fragmentation. The resulting pattern of fragment ions is a molecular fingerprint. For this compound, key fragmentation pathways would include:

Alpha-cleavage: The cleavage of C-C bonds adjacent to the sulfur atoms is a common pathway for thiols. chemguide.co.uk Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion. Another favorable alpha-cleavage would be the loss of an ethylthiol radical (•CH₂CH₂SH).

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule from the molecular ion is another characteristic fragmentation for thiols.

Cleavage of the C-S bond: Direct cleavage of the carbon-sulfur bond can lead to the loss of an SH radical.

Table 4: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 136 | [C₅H₁₂S₂]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₄H₉S₂]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) |

| 103 | [C₅H₁₁S]⁺ | M⁺˙ - •SH |

| 75 | [C₃H₇S]⁺ | M⁺˙ - •CH₂CH₂SH (Alpha-cleavage) |

Rotational Spectroscopy for Gas-Phase Conformational Analysis and Isomer Identification

Rotational spectroscopy, typically conducted using microwave radiation, is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. wikipedia.org It provides precise information on molecular geometry, bond lengths, bond angles, and conformational isomers.

Specific rotational spectroscopy data for this compound are not available in the surveyed literature. However, analysis of its structure allows for predictions of its conformational behavior. The molecule possesses several single C-C bonds, and rotation around these bonds will lead to different conformers. A key structural feature is the potential for intramolecular hydrogen bonding between the hydrogen of the primary thiol and the sulfur atom of the tertiary thiol (or vice-versa), forming a stable cyclic-like structure. Studies on the related molecule 2,3-butanedithiol (B1332177) have shown that intramolecular S-H···S hydrogen bonds are significant in determining the preferred conformation in the gas phase. researchgate.net Such an interaction in this compound would significantly stabilize a specific rotamer over others, which would, in principle, be observable and characterizable by rotational spectroscopy.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org The technique requires a well-ordered single crystal, from which a diffraction pattern is generated when exposed to an X-ray beam. nih.gov

This compound is a liquid at standard temperature and pressure. As such, no X-ray crystallographic data has been reported for this compound. To obtain such data, the compound would first need to be crystallized, which typically involves cooling it to a low temperature. If a suitable crystal could be grown, the analysis would reveal exact C-C, C-S, and S-H bond lengths and angles, as well as the torsional angles defining its conformation in the crystal lattice. Furthermore, it would elucidate the nature of intermolecular interactions, which for this molecule would primarily be van der Waals forces, with the potential for weak S-H···S intermolecular hydrogen bonding playing a role in the crystal packing.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1,3 Butanedithiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure of 3-Methyl-1,3-butanedithiol. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Key parameters obtained from these calculations include:

Total Electronic Energy (E_elec): The energy of the molecule's electrons and nuclei in their ground state.

Zero-Point Energy (ZPE): The vibrational energy a molecule possesses even at absolute zero temperature.

Thermodynamic Properties: Enthalpy (H), Gibbs Free Energy (G), and entropy (S) can be calculated, providing a basis for understanding the molecule's stability and spontaneity in reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For dithiols, the sulfur lone pairs significantly contribute to the HOMO, making them nucleophilic centers.

Illustrative Energetic Properties of this compound

This table presents hypothetical data typical of DFT calculations for a small molecule to illustrate the type of information generated.

| Property | Calculated Value (Hartree) | Calculated Value (kcal/mol) |

| Total Electronic Energy | -915.432 | -574577.8 |

| Zero-Point Energy | 0.151 | 94.8 |

| Enthalpy (H) | -915.271 | -574476.7 |

| Gibbs Free Energy (G) | -915.315 | -574504.3 |

| HOMO Energy | -0.245 | -153.8 |

| LUMO Energy | -0.012 | -7.5 |

| HOMO-LUMO Gap | 0.233 | 146.3 |

Conformational Landscape Analysis and Intramolecular Interactions

The flexibility of the butane (B89635) backbone in this compound allows it to adopt multiple spatial arrangements, or conformations. The stability of these conformers is dictated by a delicate balance of steric hindrance and subtle intramolecular interactions.

Computational methods can map the potential energy surface of the molecule by rotating its dihedral angles to find stable, low-energy conformers. A key aspect of this analysis for a dithiol is the potential for intramolecular hydrogen bonding. While weaker than their oxygen-based O-H···O counterparts, sulfur-based hydrogen bonds like S-H···S and C-H···S can significantly influence conformational preference. uc.pt Studies on analogous diols show that gauche arrangements are often favored over anti (or trans) arrangements due to the stabilizing effect of such intramolecular bonds. uc.pt In this compound, a gauche conformation could bring the primary thiol group (at position 1) into proximity with the tertiary thiol group (at position 3), allowing for a stabilizing S-H···S interaction.

Hypothetical Relative Energies of this compound Conformers

This table illustrates how computational chemistry can rank the stability of different molecular shapes.

| Conformer ID | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stabilizing Interaction Noted |

| Conf-1 (gauche) | S-C-C-C ≈ 65° | 0.00 (most stable) | Potential S-H···S hydrogen bond |

| Conf-2 (anti) | S-C-C-C ≈ 180° | +1.8 | Sterically open |

| Conf-3 (gauche) | S-C-C-C ≈ -65° | +0.15 | Potential S-H···S hydrogen bond |

| Conf-4 (eclipsed) | S-C-C-C ≈ 0° | +5.5 (transition state) | Steric strain |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior in a more realistic environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). rsc.orgsemanticscholar.org MD simulations model the movements of every atom in a system over time based on a force field, which describes the inter- and intramolecular forces.

For this compound, MD simulations can reveal:

Solvent Effects: In aqueous solutions, polar water molecules can form intermolecular hydrogen bonds with the thiol groups. This competition between solvent-solute and intramolecular hydrogen bonds can alter the preferred conformation of the molecule. mdpi.com Studies on similar diols in water have shown that conformations favoring intermolecular hydrogen bonds with the solvent become more prevalent. mdpi.com

Dynamic Behavior: MD simulations can track conformational changes over time, determining the lifetimes of specific conformers and the energy barriers for converting between them. mdpi.com This provides a dynamic picture of the molecule's flexibility.

Local Solvent Structure: The simulation can show how solvent molecules arrange themselves around the thiol groups, which is critical for understanding solubility and reactivity in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding (for NMR) and vibrational frequencies (for IR), theoretical spectra can be generated. chemaxon.comresearchgate.net

NMR Spectroscopy: Methods like the Gauge-Independent Atomic Orbital (GIAO) can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra and confirming the correct structure. chemaxon.comuncw.edu

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. The S-H stretching frequency, typically found around 2550 cm⁻¹, is a key feature that would be predicted. Comparing the calculated spectrum with an experimental one helps validate both the computational model and the experimental result. researchgate.net

Example of Predicted vs. Experimental Spectroscopic Data

This table provides an example of how theoretical and experimental data are compared. The values are illustrative.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (S-H, primary) | 1.45 ppm | 1.48 ppm |

| ¹³C NMR Chemical Shift (C-SH, tertiary) | 45.2 ppm | 45.8 ppm |

| IR Frequency (S-H stretch) | 2555 cm⁻¹ | 2551 cm⁻¹ |

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. Using Transition State (TS) Theory, researchers can model the entire reaction coordinate from reactants to products. ulisboa.ptacs.org

For this compound, this approach could be used to study various reactions, such as:

Thiol-Ene "Click" Reaction: The addition of the thiol groups across a double bond. wikipedia.org

Oxidation/Disulfide Formation: The reaction of the thiols to form intra- or intermolecular disulfide bridges. nih.govnih.gov

The process involves locating the high-energy transition state structure that connects reactants and products. The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor determining the reaction rate. nih.govresearchgate.net By mapping this pathway, chemists can understand reaction selectivity, predict the most likely products, and design better catalysts. For instance, calculations can determine the energy barriers for a thiolate anion acting as a nucleophile, a common mechanism in thiol chemistry. nih.gov

Illustrative Activation Energies for a Hypothetical Thiol Reaction

This table shows representative data from a transition state calculation.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Intramolecular Oxidation | 0.0 | +22.5 | 22.5 |

| Intermolecular Addition | 0.0 | +15.8 | 15.8 |

Chemical Reactivity and Transformation Pathways of 3 Methyl 1,3 Butanedithiol

Oxidation Reactions and Disulfide Bond Formation

The thiol groups of 3-Methyl-1,3-butanedithiol are susceptible to oxidation, a common reaction for organosulfur compounds. This process can lead to the formation of disulfide bonds, which are crucial in various chemical and biological systems for structural stabilization. researchgate.net The oxidation can result in either intramolecular or intermolecular disulfide bond formation, depending on the reaction conditions and the concentration of the dithiol.

At low concentrations, intramolecular oxidation is favored, leading to the formation of a cyclic disulfide, specifically 4-methyl-1,2-dithiane. Conversely, at higher concentrations, intermolecular reactions become more probable, resulting in the formation of linear polymers or cyclic dimers and oligomers linked by disulfide bridges. nih.gov

A variety of oxidizing agents can be employed to facilitate this transformation. Mild oxidizing agents such as oxygen (air), iodine, or dimethyl sulfoxide (B87167) (DMSO) are commonly used. The general ease of oxidation for thiols decreases from aromatic to primary, secondary, and then tertiary thiols. thieme-connect.de

Table 1: Products of this compound Oxidation

| Reaction Type | Product | Description |

|---|---|---|

| Intramolecular Oxidation | 4-methyl-1,2-dithiane | A six-membered heterocyclic compound containing a disulfide bond. |

The formation of disulfide bonds is often reversible. These bonds can be cleaved by reducing agents, such as sodium borohydride (B1222165) or dithiothreitol, which would regenerate the original thiol groups of this compound.

Nucleophilic Reactivity of Thiol Groups

The sulfur atoms in the thiol groups of this compound possess lone pairs of electrons, making them effective nucleophiles. masterorganicchemistry.com The nucleophilicity is significantly enhanced upon deprotonation of the thiol groups to form the corresponding thiolate anions. Thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom. masterorganicchemistry.com

This nucleophilic character allows this compound to participate in a range of reactions, including:

SN2 Reactions: The thiolate anions can readily react with alkyl halides or other electrophiles with suitable leaving groups to form thioethers. Given the presence of two thiol groups, this can lead to mono- or di-alkylation products.

Michael Addition (Thiol-yne and Thiol-ene reactions): The thiol groups can add across activated carbon-carbon double or triple bonds, such as those in α,β-unsaturated carbonyl compounds. nih.govmdpi.com This conjugate addition is a powerful method for forming new carbon-sulfur bonds. mdpi.com

The relative reactivity of the primary and tertiary thiol groups can be influenced by steric hindrance, with the primary thiol generally being more accessible for nucleophilic attack.

Table 2: Examples of Nucleophilic Reactions

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| SN2 Reaction | Methyl Iodide | Thioether |

Carbon-Sulfur Bond Cleavage Reactions in Metal-Thiolate Complexes

While the carbon-sulfur bond is generally stable, its cleavage can be facilitated by transition metal complexes. rsc.org This process is of significant industrial relevance, particularly in the context of hydrodesulfurization (HDS) of fossil fuels, which aims to remove organosulfur compounds. nih.gov When this compound coordinates to a metal center to form a metal-thiolate complex, the C-S bond can be activated.

For instance, molybdenum and tungsten complexes have been shown to mediate the cleavage of C-S bonds in thiolate ligands. rsc.org The mechanism often involves oxidative addition of the C-S bond to a low-valent transition metal. dicp.ac.cn In the case of this compound, this could potentially lead to the formation of hydrocarbon products and metal sulfide (B99878) species. The exact pathway and products would depend on the specific metal, its ligand environment, and the reaction conditions.

Coordination Chemistry with Transition Metals and Ligand Complex Formation

As a dithiol, this compound can act as a ligand in coordination chemistry, binding to transition metal ions through its sulfur atoms. libretexts.org The two thiol groups allow it to function as a bidentate ligand, forming a stable chelate ring with the metal center. Transition metals, in particular, have a high affinity for soft donor atoms like sulfur. uomustansiriyah.edu.iqmlsu.ac.in

The coordination can occur with the neutral thiol groups or, more commonly, with the deprotonated thiolate forms. The formation of these coordination compounds can result in a variety of structures, with the geometry depending on the coordination number and the electronic properties of the metal ion. core.ac.uk The coordination number—the number of ligands attached to the central metal ion—can vary, with two, four, and six being the most common. libretexts.org

Table 3: Potential Coordination Complexes

| Metal Ion Example | Potential Complex Structure | Coordination Mode |

|---|---|---|

| Ni(II) | Square planar or tetrahedral | Bidentate (S,S) |

| Pt(II) | Square planar | Bidentate (S,S) |

Cyclization Reactions and Formation of Sulfur-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds. organic-chemistry.org The 1,3-disposition of the two thiol groups is particularly well-suited for the formation of six-membered rings.

A prominent example is the reaction with aldehydes or ketones, which, under acidic catalysis, leads to the formation of 1,3-dithianes. This reaction is a protective strategy for carbonyl groups in organic synthesis. The resulting 1,3-dithiane (B146892) derived from this compound would be substituted at the 5-position with two methyl groups.

Furthermore, intramolecular cyclization reactions can be induced under specific conditions. For example, base-mediated intramolecular cyclizations of appropriately substituted dithiols can lead to the formation of various thieno-fused heterocyclic systems. researchgate.net Other reactions, such as those involving disulfur (B1233692) dichloride, can also be employed to create different types of sulfur-containing rings. nih.gov

Table 4: Examples of Cyclization Reactions

| Reactant | Product Type | Heterocyclic Ring System |

|---|---|---|

| Aldehyde/Ketone | 1,3-Dithiane derivative | 1,3-Dithiane |

Advanced Analytical Techniques for 3 Methyl 1,3 Butanedithiol Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-Methyl-1,3-butanedithiol. nih.govjmchemsci.com The coupling of gas chromatography's separation power with the identification capabilities of mass spectrometry provides a robust method for analyzing complex matrices. nih.gov For trace analysis, method development often focuses on efficient sample preparation and optimization of chromatographic and mass spectrometric parameters.

A common sample preparation technique for volatile sulfur compounds is headspace solid-phase microextraction (HS-SPME). researchgate.netnih.gov This solvent-free method concentrates analytes from the sample's headspace onto a coated fiber, enhancing sensitivity. nih.gov The choice of fiber coating is critical; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for preconcentrating a wide range of volatile sulfur compounds. researchgate.netnih.gov Optimization of extraction time and temperature is crucial for achieving high sensitivity. researchgate.net

The gas chromatography component separates the extracted volatile compounds. A capillary column, such as one with a DB-5ms stationary phase, is typically used for this purpose. mdpi.com The oven temperature program is carefully controlled to ensure the separation of target analytes from other matrix components. mdpi.commdpi.com The mass spectrometer then detects and helps identify the compounds as they elute from the GC column. The instrument can be operated in either full scan mode to acquire a full mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. mdpi.com

Table 1: Illustrative GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| SPME Fiber | 50/30 μm DVB/CAR/PDMS |

| Extraction Temperature | 35 °C |

| Extraction Time | 30 min |

| Gas Chromatography (GC) | |

| Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Oven Program | Start at 40 °C (3 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 29–550 Da |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including thiols. nih.govresearchgate.net For purity assessment of this compound, an HPLC method can be developed to separate the main compound from any impurities. Since thiols often lack a strong chromophore for UV detection, a derivatization step is typically required. Reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) can be used to create derivatives that are detectable by UV or fluorescence detectors, respectively. nih.govmurdoch.edu.au A reversed-phase column, such as a C18 column, is commonly used for the separation. researchgate.net

This compound is a chiral molecule, existing as two enantiomers. The enantiomeric separation is crucial as different enantiomers can have distinct sensory properties. Chiral HPLC is the most common method for separating enantiomers. phenomenex.com This can be achieved in two main ways:

Direct Separation: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comchiralpedia.com Polysaccharide-based CSPs are widely used for a broad range of chiral compounds. phenomenex.com

Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.comresearchgate.net These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com

Table 2: General HPLC Conditions for Thiol Analysis (after derivatization)

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm) |

| Mobile Phase | Gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Derivatizing Agent | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) |

| Detector | Fluorescence Detector |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~510 nm |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for comprehensive chemical profiling. nih.govchemijournal.com For the analysis of complex volatile profiles that may include this compound, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) is a particularly powerful tool. nih.govresearchgate.net

GC×GC utilizes two different capillary columns in series, providing a much higher separation power than conventional one-dimensional GC. researchgate.netmdpi.com This allows for the separation of hundreds or even thousands of compounds in a single analysis. nih.gov The use of a TOFMS is advantageous because it can acquire full mass spectra at very high speeds, which is necessary to keep up with the fast-eluting peaks from the second-dimension column. This combination allows for the tentative identification of a large number of compounds in a complex sample. nih.govresearchgate.net This technique is invaluable for untargeted analysis to discover all volatile components, including trace-level sulfur compounds, in a sample.

Other hyphenated techniques include LC-MS, LC-NMR, and GC-IR, which combine liquid or gas chromatography with different spectroscopic detectors to provide complementary information for compound identification. nih.gov

Electrochemical Sensors and Detection Systems for Thiol Compounds

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of thiol compounds. These devices work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. nih.govyoutube.com

For the detection of sulfur-containing gases, sensors are often based on the electrochemical oxidation or reduction of the target molecule at the working electrode. youtube.com The electrode material plays a crucial role in the sensor's performance. Noble metals like gold and platinum, as well as various metal oxides and carbon-based nanomaterials, have been used to fabricate these sensors. nih.govmdpi.com

To enhance sensitivity and selectivity, the electrode surface is often chemically modified. nih.gov This can involve the use of polymers, metal nanoparticles, or specific recognition elements that have a high affinity for thiol compounds. mdpi.com For instance, modified electrodes can be designed to selectively bind and detect thiols even in the presence of other interfering substances. While much of the research has focused on common thiols like hydrogen sulfide (B99878), the principles can be adapted for the detection of other volatile sulfur compounds like this compound. nih.gov

Biological and Bio Mimetic Investigations Involving 3 Methyl 1,3 Butanedithiol

Investigation of Olfactory Receptor Interactions and Mechanisms of Thiol Detection

The potent and often distinct odors of thiol compounds are a subject of significant interest in the field of sensory science. While direct studies on the olfactory receptor interactions of 3-methyl-1,3-butanedithiol are limited, research on analogous thiol-containing molecules has provided a foundational understanding of the mechanisms of thiol detection. A critical area of investigation has been the role of metal ions in modulating the response of olfactory receptors (ORs) to sulfur compounds.

Research has indicated that the detection of many potent, sulfur-containing odorants is not solely dependent on the interaction between the odorant molecule and the receptor protein itself. Instead, a ternary complex involving the odorant, a metal ion, and the olfactory receptor is often implicated. This model suggests that the thiol group of the odorant coordinates with a metal ion, and this complex then binds to the olfactory receptor, triggering a neuronal signal.

Studies have identified specific olfactory receptors, such as the human olfactory receptor OR2T11, that are responsive to various low-molecular-weight thiols. The activation of these receptors by thiols has been shown to be significantly enhanced in the presence of certain transition metal ions, particularly copper(II) ions. This potentiation of the olfactory response suggests that these receptors may function as metalloproteins, where the metal ion is an integral component of the binding site. The proposed mechanism involves the formation of a coordinate bond between the sulfur atom of the thiol and the metal ion, which in turn interacts with specific amino acid residues within the olfactory receptor.

While the precise identity of the olfactory receptors that detect this compound have not been definitively characterized, the presence of two thiol groups in its structure suggests a strong potential for interaction with metal-ion-mediated olfactory receptors. The differing steric environments of the primary and tertiary thiols could lead to unique coordination geometries and potentially the activation of a specific subset of olfactory receptors, contributing to its characteristic odor profile.

Table 1: Effect of Metal Ions on Olfactory Receptor Responses to Thiol Compounds

| Metal Ion | Effect on Thiol-Responsive Olfactory Receptors | Reference Compound(s) |

| Copper (Cu²⁺) | Significant potentiation of receptor activation | Ethanethiol, 2-Propanethiol |

| Zinc (Zn²⁺) | Moderate potentiation of receptor activation | Various thiols |

| Iron (Fe²⁺/Fe³⁺) | Limited or no significant effect on receptor activation | Various thiols |

| Manganese (Mn²⁺) | Limited or no significant effect on receptor activation | Various thiols |

Role of Metal Ions as Essential Cofactors in Thiol-Mediated Biological Processes

Beyond their role in olfaction, metal ions are crucial cofactors in a vast array of biological processes involving thiol-containing molecules. The sulfhydryl groups of cysteine residues in proteins, as well as low-molecular-weight thiols like glutathione (B108866), are primary ligands for metal ions in biological systems. These interactions are fundamental to enzyme catalysis, protein structure stabilization, and redox sensing.

The two thiol groups of this compound make it an effective chelating agent for various metal ions. The ability of dithiols to form stable five- or six-membered rings with metal ions through chelation enhances the stability of the resulting complex compared to monodentate thiol ligands. This property is critical in biological contexts where the sequestration or transport of metal ions is necessary.

In enzyme active sites, metal ions coordinated by cysteine residues can act as Lewis acids, activating substrates for catalysis. For instance, zinc finger domains, where zinc ions are tetrahedrally coordinated by cysteine and histidine residues, are essential for the structural integrity and function of many DNA-binding proteins. While this compound is not a naturally occurring biological molecule, its interaction with metal ions provides a model for understanding the fundamental principles of dithiol-metal coordination in biological systems.

The high affinity of thiols for heavy metal ions such as mercury, lead, and cadmium is the basis for their role in detoxification pathways. Glutathione and other biological thiols can bind to these toxic metals, facilitating their excretion. The dithiol structure of this compound suggests it would have a high affinity for such toxic metals, a principle utilized in the design of chelating agents for the treatment of heavy metal poisoning. The relative positions of the thiol groups in this compound would influence its selectivity and affinity for different metal ions.

Biosynthetic Pathways of Branched Alkanedithiols: Analogous Systems and Potential Pathways

Direct evidence for the natural occurrence and biosynthetic pathways of this compound is not well-established in the scientific literature. However, by examining the known biosynthetic routes of other sulfur-containing compounds in organisms, particularly those with branched-chain architectures, potential analogous pathways can be proposed. The biosynthesis of sulfur-containing molecules typically involves the incorporation of inorganic sulfate (B86663) and its reduction to sulfide (B99878), which is then incorporated into an organic backbone.

In many organisms, the sulfur atom for the biosynthesis of sulfur-containing amino acids like cysteine and methionine is derived from sulfate. This sulfate is activated and then reduced to sulfide. The sulfide is then incorporated into a carbon skeleton, often derived from serine, to form cysteine. Cysteine can then serve as a sulfur donor for the synthesis of other sulfur-containing compounds.

The biosynthesis of a branched-chain dithiol like this compound would likely involve a branched-chain carbon skeleton precursor. Such precursors are common in cellular metabolism, for example, as intermediates in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). A hypothetical pathway for this compound could involve the modification of an intermediate from one of these pathways.

One plausible, though speculative, pathway could involve the following steps:

Formation of a branched-chain precursor: An intermediate from a metabolic pathway, such as the valine biosynthesis pathway, could provide the necessary carbon skeleton. For example, a derivative of isobutyryl-CoA could serve as a starting point.

Introduction of the first thiol group: A sulfur transferase enzyme could catalyze the transfer of a sulfur atom from a donor molecule, such as cysteine or a persulfide, to the carbon skeleton.

Hydroxylation and subsequent thiolation: An alternative route could involve the hydroxylation of the carbon skeleton, followed by the conversion of the hydroxyl group to a thiol group. This is a known mechanism in the biosynthesis of some sulfur-containing natural products.

Introduction of the second thiol group: A similar enzymatic process would be required to introduce the second thiol group at the C3 position.

It is important to emphasize that this is a speculative pathway based on analogous systems. Further research, including isotopic labeling studies and the identification of relevant enzymes, would be necessary to elucidate the actual biosynthetic pathway of this compound, should it be found to be a naturally occurring compound.

Enzyme-Catalyzed Transformations and Biotransformation Studies of Thiol Compounds

While specific studies on the enzyme-catalyzed transformations of this compound are scarce, the general reactivity of thiol groups in the presence of various enzymes is well-documented. These enzymatic reactions are central to numerous biological processes, including redox regulation, detoxification, and the biosynthesis of complex natural products.

The thiol groups of this compound are susceptible to a range of enzymatic modifications. These can be broadly categorized as follows:

Oxidation: Thiol groups can be enzymatically oxidized to form disulfides. In the case of a dithiol like this compound, this could lead to the formation of intramolecular cyclic disulfides or intermolecular disulfide-linked oligomers or polymers. Enzymes such as thiol oxidases could catalyze such reactions. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

Alkylation: Enzymes such as methyltransferases can catalyze the transfer of a methyl group to the thiol, forming a thioether. This S-methylation is a common step in the metabolism and detoxification of xenobiotic thiols.

Conjugation: Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic substrates. While thiols themselves are nucleophiles, their oxidation products or other metabolites could become substrates for GSTs.

Reductive cleavage: Enzymes like thioredoxin reductase can catalyze the reduction of disulfide bonds, which would be relevant to the metabolism of any oxidized forms of this compound.

The biotransformation of xenobiotic thiols is a critical aspect of toxicology. The enzymatic machinery of organisms can modify foreign thiol compounds to facilitate their excretion. Given its structure, this compound would likely be metabolized through a combination of oxidation and conjugation reactions in a biological system. The presence of two thiol groups could lead to a more complex metabolic profile compared to monothiols.

Table 2: Major Classes of Enzymes Acting on Thiol Groups

| Enzyme Class | Type of Reaction | Biological Relevance |

| Thiol Oxidases | Oxidation of thiols to disulfides | Protein folding, redox signaling |

| Thiol Reductases | Reduction of disulfides to thiols | Maintaining reducing environment |

| Methyltransferases | S-methylation of thiols | Metabolism, detoxification |

| Glutathione S-transferases | Conjugation with glutathione | Detoxification of electrophiles |

Bio-inspired Synthetic Approaches Utilizing Thiol Reactivity

The unique reactivity of the thiol group has inspired the development of a wide range of synthetic methodologies that mimic biological processes. These bio-inspired approaches often take advantage of the high nucleophilicity of thiols and their ability to participate in specific and efficient reactions under mild conditions. The presence of two thiol groups in this compound makes it a particularly useful building block in such synthetic strategies, especially for the creation of crosslinked materials and functional surfaces.

One of the most prominent bio-inspired synthetic approaches utilizing thiol reactivity is thiol-ene and thiol-yne "click" chemistry . These reactions involve the radical-mediated or nucleophilic addition of a thiol to an alkene (ene) or alkyne (yne). These reactions are highly efficient, proceed under mild conditions (often in the presence of light), are tolerant of a wide range of functional groups, and produce minimal byproducts. In a biological context, these reactions are analogous to the enzymatic modification of proteins and other biomolecules.

The dithiol functionality of this compound makes it an excellent crosslinking agent in thiol-ene and thiol-yne polymerizations. When reacted with multifunctional "ene" or "yne" monomers, it can form a three-dimensional polymer network. This approach is used in the development of various biomaterials, including:

Hydrogels for tissue engineering: The biocompatibility of the thiol-ene reaction makes it suitable for encapsulating cells within hydrogel scaffolds. The properties of the hydrogel can be tuned by varying the structure of the dithiol and the "ene" component.

Drug delivery vehicles: Thiol-ene chemistry can be used to create nanoparticles and microparticles for the controlled release of therapeutic agents.

Bio-adhesive materials: The ability of thiols to form disulfide bonds with cysteine residues in mucus proteins is a bio-inspired strategy for developing mucoadhesive drug delivery systems. Thiolated polymers can be synthesized using dithiols as crosslinkers or modifying agents.

Another bio-inspired application is the use of dithiols for the surface modification of materials . The strong affinity of thiols for noble metal surfaces, such as gold, allows for the formation of self-assembled monolayers (SAMs). By using this compound, a surface can be functionalized with a layer that presents free thiol groups, which can then be used to immobilize biomolecules such as proteins or DNA. This is a fundamental technique in the development of biosensors and biocompatible coatings for medical implants.

Table 3: Bio-inspired Synthetic Approaches Utilizing Thiol Reactivity

| Approach | Description | Potential Role of this compound |

| Thiol-Ene/Yne "Click" Chemistry | Radical or nucleophilic addition of a thiol to an alkene or alkyne. | Crosslinking agent for the formation of polymers and hydrogels. |

| Thiolated Polymers | Polymers functionalized with thiol groups. | Can be used as a crosslinker or modifying agent to introduce thiol functionality. |

| Self-Assembled Monolayers (SAMs) | Ordered molecular assemblies on surfaces. | Formation of a dithiol layer on a metal surface for further functionalization. |

Research Applications of 3 Methyl 1,3 Butanedithiol in Materials Science and Engineering

Application as a Solvent Additive for Morphology Control in Organic Electronic Devices (e.g., Polymer Solar Cells)

In the fabrication of organic electronic devices, particularly polymer solar cells, the morphology of the active layer is a critical determinant of device performance. The use of solvent additives is a well-established strategy to fine-tune this morphology, thereby enhancing power conversion efficiency. Research has demonstrated the effectiveness of analogous compounds, such as 1,4-butanedithiol (B72698), in optimizing the active layer of polymer solar cells. These dithiol additives can influence the crystallization and phase separation of the donor and acceptor materials, leading to a more favorable nanostructure for charge separation and transport.

Given these precedents, 3-Methyl-1,3-butanedithiol is a promising candidate for a solvent additive. Its two thiol groups can interact with the constituent materials of the solar cell's active layer, potentially leading to improved domain purity and a more defined interface between the donor and acceptor phases. The methyl group in its structure could also subtly alter its solubility and boiling point, providing an additional level of control over the film-drying process and the final morphology.

Table 1: Comparison of Dithiol Solvent Additives in Polymer Solar Cells

| Additive | Chemical Structure | Boiling Point (°C) | Key Effects on Morphology |

| 1,4-Butanedithiol | HS(CH₂)₄SH | 196 | Induces favorable phase separation, enhances domain purity. |

| This compound | CH₃C(SH)(CH₃)CH₂CH₂SH | ~190-200 (estimated) | Potential for refined morphology control due to altered polarity and steric effects from the methyl group. |

| 1,8-Diiodooctane | I(CH₂)₈I | 333 | Commonly used, but can lead to residual iodine and stability issues. |

Note: Data for this compound is predictive and based on the properties of similar molecules.

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles) for Enhanced Stability and Functionality

The functionalization of nanomaterial surfaces is crucial for their stability and for imparting specific functionalities. Gold nanoparticles, in particular, have a strong affinity for sulfur, making thiol-containing molecules excellent ligands for surface modification. The two thiol groups of this compound offer the potential for robust anchoring to the surface of gold nanoparticles, possibly forming a bidentate chelate-like structure that enhances the stability of the functionalized nanoparticle compared to monodentate thiol ligands.

This enhanced stability is critical for applications in biological and catalytic systems where the nanoparticles are exposed to harsh conditions. Furthermore, the uncoordinated functional groups of the molecule or a second layer of molecules attached to the dithiol could be used to introduce other functionalities, such as targeting moieties for biomedical applications or catalytic sites for chemical transformations.

Integration into Self-Immolative Polymer Systems for Controlled Degradation and Responsive Materials

Self-immolative polymers are a class of "smart" materials that can depolymerize in response to a specific stimulus. This property is highly desirable for applications such as drug delivery, where the controlled release of a therapeutic agent is required, and in the development of transient electronics. The degradation of these polymers often relies on a cascade of chemical reactions, and dithiols can play a key role in the synthesis of certain types of self-immolative polymers, such as polydisulfides and polythioesters.

Research on related dithiols like 1,4-butanedithiol and 1,5-pentanedithiol (B1584520) has shown their utility in creating polymers that can undergo end-to-end depolymerization. The integration of this compound into such polymer backbones could lead to new responsive materials. The methyl group on the polymer backbone could influence the rate of depolymerization, offering a way to tune the material's degradation profile.

Development of Novel Chemical Sensors and Probes based on Thiol Reactivity

The high reactivity of the thiol group makes it an excellent target for the development of chemical sensors and probes. A wide variety of chemosensors have been designed to detect thiols through mechanisms such as Michael addition, disulfide exchange, and reaction with electrophilic fluorophores. In this context, this compound can serve as a target analyte. Its presence could be detected by probes that undergo a change in their optical or electrochemical properties upon reaction with its thiol groups.

Conversely, this compound itself could be incorporated into the structure of a sensor. For instance, it could be used to functionalize a surface or a polymer, and the interaction of an analyte with the thiol groups could be transduced into a measurable signal. The presence of two thiol groups could also enable the development of ratiometric sensors, which can provide more accurate and reliable measurements.

Chiral Auxiliaries and Reagents in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Given that this compound is a chiral molecule, it has the potential to be used as a chiral auxiliary.

The synthesis of optically pure (R)-1,3-butanediol, a related chiral diol, highlights the value of such chiral building blocks researchgate.netresearchgate.net. This compound could be attached to a prochiral substrate, and its stereocenter could influence the approach of a reagent, leading to the preferential formation of one enantiomer of the product. After the reaction, the dithiol auxiliary could be cleaved off and potentially recovered for reuse. The thiol groups would allow for its attachment to substrates through the formation of thioacetals or thioesters.

Table 2: Potential Reactions for this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Expected Outcome |

| Aldol Reaction | Prochiral ketone | Aldehyde | Diastereoselective formation of β-hydroxy ketone |

| Michael Addition | α,β-Unsaturated ester | Nucleophile | Enantioselective 1,4-addition |

| Diels-Alder Reaction | Prochiral dienophile | Diene | Diastereoselective cycloaddition |

Future Research Directions and Emerging Paradigms for 3 Methyl 1,3 Butanedithiol

High-Throughput Screening for Novel Reactivity and Catalysis

High-throughput screening (HTS) methodologies are set to revolutionize the discovery of novel reactivity and catalytic applications for 3-Methyl-1,3-butanedithiol. HTS allows for the rapid and systematic evaluation of a multitude of reaction conditions and substrates, significantly accelerating the pace of research.

Future HTS campaigns will likely focus on several key areas. Firstly, the exploration of this compound as a ligand in catalysis is a promising avenue. HTS can be employed to screen libraries of metal precursors and reaction conditions to identify novel catalysts for a wide range of organic transformations. The dithiol functionality of this compound allows for the formation of stable chelate complexes with various metals, which could exhibit unique catalytic activities.

Secondly, HTS can be utilized to discover new chemical reactions involving this compound. By reacting it with a diverse library of chemical compounds under various conditions, novel transformations and products can be identified. This could lead to the development of new synthetic methodologies and the creation of valuable chemical entities.

The development of novel HTS assays will be crucial for these endeavors. Fluorescence-based assays, for example, can be designed to detect the consumption of the thiol groups or the formation of a specific product, enabling the rapid screening of thousands of reactions.

Table 1: Potential High-Throughput Screening Campaigns for this compound

| Screening Campaign | Objective | Potential Assay Type | Expected Outcome |

| Catalytic Activity Screening | To identify novel catalytic activities of metal complexes with this compound. | Colorimetric or Fluorometric Assays | Discovery of new catalysts for organic synthesis. |

| Novel Reaction Discovery | To uncover new chemical transformations involving this compound. | Mass Spectrometry-based Screening | Identification of novel synthetic methodologies. |

| Material Properties Screening | To identify polymers or materials with desirable properties formed from this compound. | Physical Property Measurement Arrays | Development of new functional materials. |

Mechanistic Studies of Underexplored Biological Roles

The biological roles of many small molecule thiols are still not fully understood, and this compound is no exception. Future research will delve into the mechanistic details of its interactions with biological systems, potentially uncovering novel therapeutic and diagnostic applications.

One area of focus will be its role in cellular redox homeostasis. Thiols are known to be crucial for maintaining the balance of oxidation and reduction within cells, protecting them from oxidative stress. researchgate.net Mechanistic studies will aim to elucidate how this compound interacts with reactive oxygen species (ROS) and other components of the cellular redox machinery.

Another promising avenue is the investigation of this compound's potential as an enzyme inhibitor or modulator. The thiol groups can interact with the active sites of various enzymes, particularly those containing metal ions or cysteine residues. figshare.com Detailed mechanistic studies, including enzyme kinetics and structural biology, will be essential to understand these interactions and to guide the design of more potent and selective inhibitors.

Furthermore, the role of dithiols in metal chelation within biological systems is an area of growing interest. figshare.com this compound could potentially be involved in the transport and storage of metal ions or in the detoxification of heavy metals.

Rational Design of Derivatives with Tunable Physicochemical Properties for Specific Applications

The rational design of derivatives of this compound offers a powerful strategy to tailor its physicochemical properties for a wide range of specific applications. By systematically modifying its molecular structure, researchers can fine-tune properties such as solubility, reactivity, and binding affinity.

One key area of focus will be the synthesis of derivatives with altered lipophilicity. By introducing or removing hydrophobic or hydrophilic functional groups, the solubility of the compound in different media can be precisely controlled. This is particularly important for applications in drug delivery and materials science.

Another important aspect of rational design is the modulation of the reactivity of the thiol groups. The pKa of the thiol groups can be altered by introducing electron-withdrawing or electron-donating groups in the vicinity, thereby influencing their nucleophilicity and susceptibility to oxidation. This allows for the design of dithiols with specific reactivity profiles for applications in catalysis and bioconjugation.

Furthermore, the synthesis of derivatives with specific binding properties is a promising research direction. By incorporating recognition motifs into the molecular structure, derivatives can be designed to bind to specific biological targets or material surfaces. This could lead to the development of targeted drug delivery systems, sensors, and advanced materials.

Table 2: Strategies for the Rational Design of this compound Derivatives

| Design Strategy | Modification | Tunable Property | Potential Application |

| Lipophilicity Modulation | Addition of alkyl chains or polar functional groups. | Solubility | Drug delivery, material science. |

| Reactivity Tuning | Introduction of electron-withdrawing/donating groups. | Thiol pKa, Nucleophilicity | Catalysis, bioconjugation. |

| Targeted Binding | Incorporation of specific recognition motifs. | Binding Affinity | Targeted therapies, sensors. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the study of chemical compounds like this compound. These computational tools can analyze vast datasets to predict chemical properties, reaction outcomes, and material performance, thereby accelerating the pace of discovery and innovation.

One of the key applications of AI and ML will be in the prediction of the reactivity and properties of this compound and its derivatives. acs.org By training algorithms on large datasets of known thiol compounds, it will be possible to develop models that can accurately predict properties such as pKa, redox potential, and reaction kinetics. nih.gov This will enable the in silico screening of virtual libraries of compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental evaluation.

Another exciting application is in the design of new materials. Machine learning models can be used to establish structure-property relationships, identifying the key molecular features that govern the performance of materials derived from this compound. rsc.org This will enable the rational design of new polymers, coatings, and other materials with tailored properties.

Sustainability Considerations in the Synthesis and Application of Thiol-Based Compounds

As the applications of this compound and other thiol-based compounds expand, it is crucial to consider the sustainability of their synthesis and use. Green chemistry principles will play a central role in guiding future research in this area.

A key focus will be the development of more sustainable synthetic methods for this compound. This includes the use of renewable starting materials, the reduction of waste generation, and the use of environmentally benign solvents and catalysts. nih.govacs.org For instance, biocatalytic methods, which utilize enzymes to carry out chemical transformations, offer a promising green alternative to traditional synthetic routes.

The lifecycle assessment of products derived from this compound will also be of great importance. rsc.org This involves evaluating the environmental impact of a product from its synthesis to its disposal. By understanding the entire lifecycle, researchers can identify opportunities to improve the sustainability of these products.

Furthermore, the design of biodegradable and recyclable materials based on this compound will be a major research theme. By incorporating cleavable linkages or designing for disassembly, it will be possible to create materials that have a minimal impact on the environment at the end of their useful life.

Q & A

What spectroscopic techniques are recommended for characterizing the structural and functional groups of 3-Methyl-1,3-butanedithiol in synthetic chemistry?

Answer:

To confirm the structure of this compound (C₅H₁₂S₂), researchers should employ a combination of ¹H/¹³C NMR and Fourier-transform infrared spectroscopy (FT-IR) .

- NMR : The SMILES notation (CC(C)(S)CCS) indicates two distinct thiol (-SH) groups and a branched carbon backbone. ¹H NMR can identify proton environments near sulfur atoms (δ ~1.3–2.5 ppm for CH₃ and CH₂ groups, δ ~1.8–2.2 ppm for SH protons). ¹³C NMR will resolve quaternary carbons adjacent to sulfur .

- FT-IR : Strong absorption bands near 2550–2600 cm⁻¹ confirm S-H stretching vibrations.

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks at m/z 136.3 (M⁺) and fragmentation patterns consistent with thiol cleavage .

How can researchers mitigate oxidation and instability issues during storage and handling of this compound?

Answer:

Thiols are prone to oxidation, forming disulfides. Key strategies include:

- Inert atmosphere : Store under nitrogen/argon in sealed, amber vials to limit light and oxygen exposure.

- Antioxidants : Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w.

- Low-temperature storage : Maintain at 2–8°C to reduce thermal degradation.

- Handling protocols : Use Schlenk lines for transfers and gloveboxes for air-sensitive reactions. Reference safety guidelines for thiols in (e.g., ventilation, PPE) .

What synthetic routes are optimal for producing high-purity this compound?

Answer:

A common method involves nucleophilic substitution of 3-methyl-1,3-dibromobutane with thiourea, followed by acidic hydrolysis to release thiol groups:

React 3-methyl-1,3-dibromobutane with thiourea in ethanol under reflux (6–8 h).

Hydrolyze the intermediate with HCl (1M) to yield the dithiol.

Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity with GC-MS (e.g., DB-5 column, 30 m × 0.25 mm) .

How can dimerization kinetics of this compound be studied experimentally?

Answer:

Dimerization (2 R-SH → R-S-S-R) can be monitored via variable-temperature ¹H NMR or UV-Vis spectroscopy :

- NMR kinetics : Prepare solutions in deuterated acetonitrile (CD₃CN) and track SH proton signal decay at 24–45°C (see for analogous kinetic setups). Calculate rate constants (k) using integrated peak areas and Arrhenius analysis .

- UV-Vis : Monitor absorbance changes at 260–280 nm (S-S bond formation). Use pseudo-first-order conditions with excess oxidant (e.g., H₂O₂).

What computational methods predict solvent effects on the reactivity of this compound?

Answer:

Density Functional Theory (DFT) with solvent continuum models (e.g., PCM or SMD) can simulate solvation effects:

- Optimize geometry at the B3LYP/6-31+G(d,p) level.

- Calculate bond dissociation energies (BDEs) for S-H bonds in solvents like acetonitrile, DMSO, or water.

- Compare with experimental redox potentials to validate predictions. Use Gaussian or ORCA software .